Lipophilicity (LogP) Enhancement: Quantifiable Increase in Hydrophobic Character vs. Unsubstituted Analog
3-(4-Chlorophenyl)azetidine exhibits a significantly higher computed LogP value of 2.4486 compared to 1.70220 for the unsubstituted 3-phenylazetidine . This 0.75 log unit increase indicates a roughly 5.6-fold greater partition coefficient favoring organic phases, a critical parameter for membrane permeability and formulation in drug discovery programs.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 2.4486 |
| Comparator Or Baseline | 3-Phenylazetidine (CAS 4363-13-7): 1.70220 |
| Quantified Difference | Δ = +0.7464 (~5.6-fold increase in partition coefficient) |
| Conditions | ACD/Labs Percepta Platform, standard computational prediction |
Why This Matters
Higher LogP can improve membrane permeability and CNS penetration in drug discovery programs, guiding selection for specific target profiles.
